(E)-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid
Beschreibung
The compound "(E)-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid" belongs to the rhodanine (2-thioxothiazolidin-4-one) family, characterized by a five-membered thiazolidinone core with a thioxo group at position 2 and a ketone at position 4. Its structure includes a thiophen-2-ylmethylene substituent at position 5 and a phenylacetic acid moiety at position 5.
Eigenschaften
IUPAC Name |
2-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S3/c18-14(19)8-10-3-5-11(6-4-10)17-15(20)13(23-16(17)21)9-12-2-1-7-22-12/h1-7,9H,8H2,(H,18,19)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWSCMUZSHKEPU-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid is a compound that belongs to the thiazolidinone family, known for various biological activities. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
Chemical Structure
The compound's chemical structure is characterized by the presence of a thiazolidinone moiety, which contributes to its biological properties. The molecular formula is with a molecular weight of 305.43 g/mol.
1. Aldose Reductase Inhibition
Recent studies have highlighted the compound's potential as an aldose reductase inhibitor, which is significant in managing diabetic complications. The compound demonstrated potent inhibitory action against aldose reductase (ALR2), with submicromolar IC50 values, indicating high efficacy compared to established inhibitors like epalrestat .
Table 1: Aldose Reductase Inhibition Potency
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | <0.1 | Mixed-type |
| Epalrestat | ~0.5 | Competitive |
2. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (human liver cancer cells). While the compound exhibited low antiproliferative activity, further modifications could enhance its efficacy against cancer cells .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the thiazolidinone core can significantly affect biological activity. For instance, substituents at specific positions on the aromatic ring and variations in the thiophene moiety can enhance potency and selectivity towards aldose reductase .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substituents on phenyl ring | Increased ALR2 inhibition |
| Variations in thiophene structure | Altered cytotoxicity profile |
Case Studies
A notable case study involved the synthesis and evaluation of several thiazolidinone derivatives, including this compound. The study illustrated that structural modifications led to enhanced aldose reductase inhibition and reduced cytotoxicity against normal cell lines, indicating a promising therapeutic index for diabetes management .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Similarities and Differences
Core Structure
- Target Compound : Rhodanine (4-oxo-2-thioxothiazolidin-3-yl) core .
- Compounds (1.1.3, 1.1.4) : Share the rhodanine core but differ in substituents at position 5 (e.g., phenylethoxy-phenyl or benzyloxy-methoxyphenyl groups) .
- Compounds (3b, 4a) : Feature a triazol-3-one core instead, with thiophen-2-ylmethyl and pyridyl/phenyl substituents .
- Compound : Rhodanine derivative with a pyrazole-aryl substituent .
Substituent Analysis
- The phenylacetic acid moiety increases hydrophilicity.
- Compounds : Bulkier arylidene substituents (e.g., benzyloxy) may reduce solubility but improve thermal stability (higher melting points: 172–280°C) .
- Compounds : Ethyl ester or acetylphenyl groups in triazolones introduce lipophilicity, as seen in lower melting points (116–131°C) .
- Compound : Pyrazole and ethoxyphenyl substituents contribute to high molecular weight (479.6 g/mol) and lipophilicity (XLogP3 = 4.9) .
Physicochemical Properties
*Calculated based on structural analysis; †Estimated using fragment-based methods.
Key Observations:
- Molecular Weight : The target compound is lighter (361.4 g/mol) compared to analogs in (420–485 g/mol) and (479.6 g/mol), suggesting better bioavailability.
- Lipophilicity : The target’s estimated XLogP3 (~3.5) is lower than ’s compound (4.9), indicating moderate hydrophilicity due to the acetic acid group.
- Thermal Stability : compounds exhibit higher melting points (up to 280°C), likely due to rigid arylidene substituents and strong intermolecular interactions .
Q & A
How can researchers optimize the synthesis of (E)-2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid to maximize yield and purity?
Methodological Answer:
- Key Variables: Reaction temperature (typically 60–80°C), solvent selection (e.g., dimethylformamide or ethanol for solubility and stability), and catalyst choice (e.g., sodium hydride or sodium acetate for base-mediated condensation) are critical .
- Monitoring: Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction progress tracking. Adjust reaction times (2–6 hours) based on intermediate stability .
- Purification: Recrystallization from acetic acid or DMF-ethanol mixtures improves purity (>95%) .
What advanced techniques are recommended for structural elucidation of this compound and its intermediates?
Methodological Answer:
- Spectroscopy: Use - and -NMR to confirm the thiophen-2-ylmethylene group (δ 7.2–7.8 ppm for aromatic protons) and the thioxothiazolidinone core (C=O at ~170 ppm). IR spectroscopy verifies thioamide (C=S, 1250–1350 cm) and carbonyl (1650–1750 cm) stretches .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., E/Z isomerism) using single-crystal diffraction, particularly for the thiophene-substituted methylene group .
How should researchers design assays to evaluate the compound’s biological activity while minimizing false positives?
Methodological Answer:
- Target Selection: Prioritize targets implicated in anti-inflammatory (COX-2 inhibition) or anticancer (p53/MDM2 interaction) pathways due to structural analogs’ reported activities .
- Control Experiments: Include positive controls (e.g., indomethacin for COX-2) and counter-screens against off-target enzymes (e.g., cytochrome P450 isoforms) to assess specificity .
- Dose-Response Curves: Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC values and validate reproducibility across ≥3 independent trials .
How can contradictory bioactivity data between this compound and its structural analogs be resolved?
Methodological Answer:
- Substituent Analysis: Compare analogs with varying substituents (e.g., thiophene vs. phenyl or furyl groups) to identify critical pharmacophores. For example, thiophene enhances lipophilicity and target binding compared to furan .
- Reaction Condition Audit: Verify that discrepancies are not due to synthesis artifacts (e.g., residual solvents or incomplete purification) by repeating assays with rigorously characterized batches .
What strategies are effective for studying the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Thioxothiazolidinone cores are prone to hydrolysis at alkaline pH .
- Light/Temperature Sensitivity: Store samples in amber vials at –20°C to prevent photodegradation of the thiophene moiety .
How can reaction mechanisms for key synthetic steps (e.g., Knoevenagel condensation) be validated?
Methodological Answer:
- Isotopic Labeling: Use -labeled chloroacetic acid to track incorporation into the thiazolidinone ring via NMR .
- Kinetic Studies: Monitor intermediate formation (e.g., thiosemicarbazide derivatives) using time-resolved mass spectrometry .
What computational approaches are suitable for predicting structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like PPAR-γ (diabetes) or EGFR (cancer), focusing on the acetic acid moiety’s hydrogen-bonding capacity .
- QSAR Modeling: Train models with descriptors such as LogP, polar surface area, and H-bond donors/acceptors derived from analogs .
How can researchers scale up synthesis without compromising purity?
Methodological Answer:
- Solvent Optimization: Replace DMF with ethanol for safer large-scale reactions. Maintain stoichiometric ratios (1:1 for aldehyde and thiazolidinone precursors) .
- Continuous Flow Systems: Implement microreactors to control exothermic reactions (e.g., condensations) and improve yield consistency .
What analytical methods are critical for detecting degradation products?
Methodological Answer:
- LC-MS/MS: Identify hydrolyzed products (e.g., free thiophene carboxylic acid) using a C18 column and 0.1% formic acid mobile phase .
- Stability-Indicating Assays: Validate HPLC methods per ICH guidelines (e.g., forced degradation under oxidative/thermal stress) .
How does this compound compare to fluorinated analogs in terms of bioavailability?
Methodological Answer:
- LogP Measurement: Fluorinated analogs (e.g., 4-fluorobenzyl derivatives) exhibit higher LogP values (2.5–3.0 vs. 1.8–2.2 for non-fluorinated), enhancing membrane permeability .
- Caco-2 Permeability Assays: Quantify apical-to-basolateral transport to correlate structural modifications (e.g., fluorine substitution) with absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
